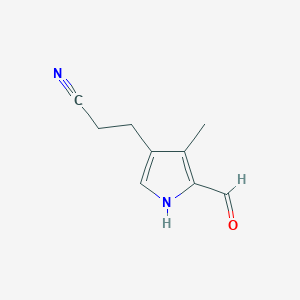

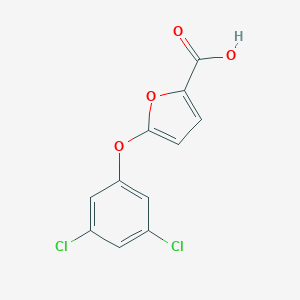

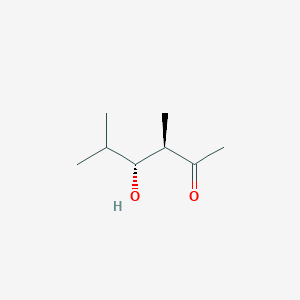

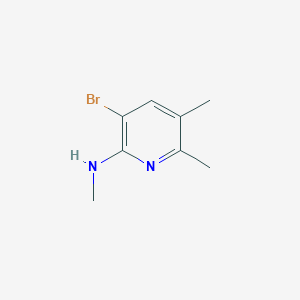

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Übersicht

Beschreibung

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a compound of interest in the field of heterocyclic chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active molecules. Its synthesis, molecular and physical properties, as well as chemical reactivity, have been explored in various studies.

Synthesis Analysis

The synthesis of pyridine derivatives, including this compound, often involves multi-step reactions such as Michael addition and imino-nitrile cyclization. For example, Dong et al. (2010) described the synthesis of related pyridine carbonitriles through tandem Michael addition/imino-nitrile cyclization, highlighting the methodologies applicable to synthesizing structurally complex pyridines (Dong et al., 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those similar to this compound, is characterized using various spectroscopic methods such as MS, IR, CHN, and NMR, and sometimes confirmed by X-ray diffraction. These techniques provide insights into the compound's molecular framework and substituent effects (Dong et al., 2010).

Wissenschaftliche Forschungsanwendungen

Carbon Capture and Utilization

Amino acid salt solutions, including those that may structurally relate to "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile," are considered promising for carbon capture due to their environmental friendliness, lower evaporation rates, and reduced degradation issues compared to traditional amine solutions. These compounds play a crucial role in developing effective strategies for carbon capture and storage (CCS), potentially contributing to mitigating climate change impacts by reducing atmospheric CO2 levels (Zhang et al., 2018).

Synthesis of Heterocycles

Amino-1,2,4-triazoles serve as raw materials for fine organic synthesis, producing a wide range of products, including agricultural chemicals, pharmaceuticals, dyes, and high-energy materials. Given the structural similarity, "this compound" could similarly be a precursor or intermediate in synthesizing diverse heterocyclic compounds, highlighting its importance in medicinal chemistry and materials science (Nazarov et al., 2021).

Drug Research and Development

Compounds like "this compound" can be involved in the synthesis and functionalization of β-amino acid derivatives, which are significant in drug research. Cyclic β-amino acids, for instance, have shown impact in developing new pharmacologically active molecules, underlining the role of nitrogen-containing heterocycles in discovering and designing new therapeutics (Kiss et al., 2018).

Environmental and Biomedical Applications

The modification and functionalization of quantum dots with amino acids, which could include compounds similar to "this compound," suggest their potential applications in creating optoelectronic devices, sensors, and energy storage systems. This highlights the intersection of organic synthesis with materials science and engineering, pointing to the broad applicability of such compounds in various technological advancements (Ravi et al., 2021).

Wirkmechanismus

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.5 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-5-iodo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQHKPCXMQZMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464466 | |

| Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180995-02-2 | |

| Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

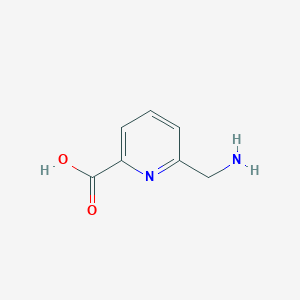

![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)